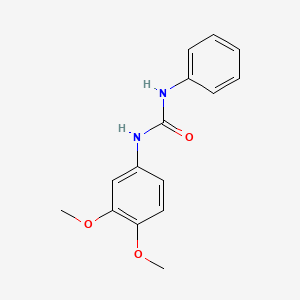

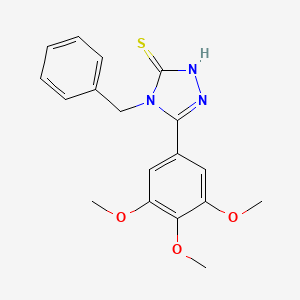

N-(3,4-dimethoxyphenyl)-N'-phenylurea

Overview

Description

N-(3,4-dimethoxyphenyl)-N'-phenylurea, also known as DPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 276.33 g/mol. The purpose of

Scientific Research Applications

Bioremediation and Degradation

Enhanced Mineralization of Diuron : Research indicates the use of cyclodextrin-based bioremediation technology to enhance the bioavailability of diuron, a phenylurea herbicide. This approach involves forming inclusion complexes in solution and utilizing a bacterial consortium for complete biodegradation of diuron, showcasing an almost complete mineralization of the herbicide in soil systems (Villaverde et al., 2012).

Rapid Mineralization of Phenylurea Herbicides : Studies report the construction of a linuron- and diuron-mineralizing two-member consortium by combining the degradation capacities of diuron-degrading and linuron-mineralizing organisms. This approach resulted in significant mineralization of diuron, suggesting its potential application for remediation of soil and water contaminated with phenylurea herbicides (Sørensen et al., 2008).

Biodegradation of Diuron in Cultivated Soils : Diuron's degradation in sugarcane-cultivated soils was explored, identifying bacterial species capable of degrading the herbicide to different extents. This study highlighted the presence of diuron degraders in soils impacted by the herbicide due to repeated applications, emphasizing the biodegradation potential in agricultural settings (Ngigi et al., 2011).

Chemical Transformations and Syntheses

Synthesis of Substituted Phenylureas : Research focused on synthesizing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin. This work extended standard procedures and synthesized new derivatives, contributing to the chemical knowledge base of phenylurea compounds (Gardner et al., 1948).

New Synthesis Technology of N-Dimethoxyphenyl Compounds : A study designed a new synthesis technology for specific N-dimethoxyphenyl compounds, highlighting the process's simplicity, ease of separation, and purification. This advancement in synthesis technology is significant for large-scale industrial production (Lan-xiang, 2011).

Molecular and Pharmacological Studies

Chiral Auxiliary-Bearing Isocyanides : The synthesis of chiral auxiliary-bearing isocyanides led to the creation of strongly fluorescent compounds, showcasing potential applications in fluorescence-based technologies and as probes for bioimaging (Tang & Verkade, 1996).

Synthesis and Cytotoxicity Studies of Ureas and Thioureas : A study synthesized a new series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas and evaluated their cytotoxic effects and DNA topoisomerases I and II-alpha inhibition activity. This work contributes to understanding the potential therapeutic applications of these compounds (Esteves-Souza et al., 2006).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-9-8-12(10-14(13)20-2)17-15(18)16-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCWPAAJXSDSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(cyclopentylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5844230.png)

![{4-[(3,4-dimethylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5844238.png)

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)

![N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B5844282.png)

![methyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5844288.png)

![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5844310.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)

![N-(4-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5844334.png)